N-Succinimidyl-S-acetylthiohexanoate

Descripción general

Descripción

Molecular Structure Analysis

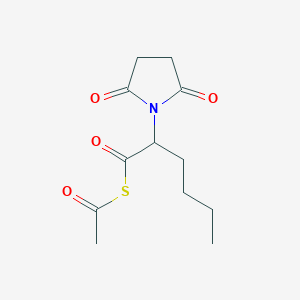

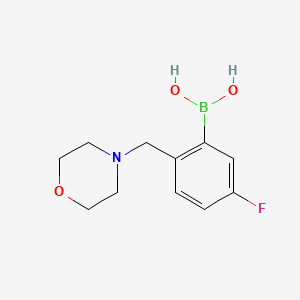

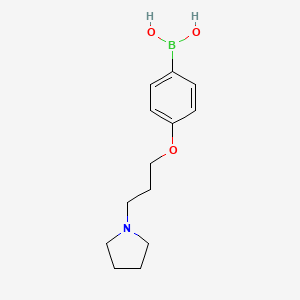

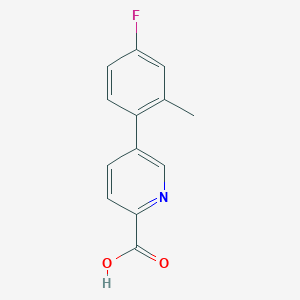

The molecular formula of N-Succinimidyl-S-acetylthiohexanoate is C12H17NO4S . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis

N-Succinimidyl-S-acetylthiohexanoate reacts with primary amines to form stable amide bonds . It adds a protected sulfhydryl group that can be deprotected by hydroxylamine . This allows long-term storage of the sulfhydryl-modified molecule .Physical And Chemical Properties Analysis

The molecular weight of N-Succinimidyl-S-acetylthiohexanoate is 287.33 . It is soluble in DMSO . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación

1. Chiral Derivatizing Agent in Chromatography

N-Succinimidyl-S-acetylthiohexanoate has been utilized in chromatography as a chiral derivatizing agent. Bhushan and Tanwar (2008) synthesized N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl) propionate and used it as a chiral derivatizing reagent to form diastereomers of dl-penicillamine, which were then separated by reversed-phase high-performance liquid chromatography. This process allows for the resolution of complex mixtures based on chirality, an essential aspect in the study of stereoisomers in pharmaceuticals Bhushan & Tanwar, 2008.

2. In Situ Formation for Succinimidyl Ester Production

Leonard and Bruncková (2011) described a method for the in situ formation of N-trifluoroacetoxy succinimide (TFA-NHS) and its use in forming succinimidyl esters. The method provides N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters from various amino acids using a one-pot, high-yielding protocol. This method's efficiency and versatility make it valuable for synthesizing compounds that find applications in bioconjugation and drug development Leonard & Bruncková, 2011.

3. Synthesis of Radio-iodination Agents

Vaidyanathan and Zalutsky (2007) provided a detailed protocol for synthesizing N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate, a compound used in radio-iodination of proteins and peptides that undergo internalization after receptor or antigen binding. This synthesis is crucial for the development of radiopharmaceuticals and diagnostic agents, highlighting the role of N-Succinimidyl-S-acetylthiohexanoate in advancing nuclear medicine and imaging technologies Vaidyanathan & Zalutsky, 2007.

4. Radiopharmaceutical Applications

An improved synthesis of NHS-MAG3 (N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate) for conjugation and radiolabeling of biomolecules with 99mTc at room temperature was described by Wang, Liu, and Hnatowich (2007). This method is relevant for nuclear imaging and radiorhenium-based tumor radiation therapy studies, showcasing the potential of N-Succinimidyl-S-acetylthiohexanoate in facilitating the development of targeted radiopharmaceuticals Wang, Liu, & Hnatowich, 2007.

5. Protein Labeling for PET Imaging

Kostikov et al. (2012) developed N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), a novel synthon for one-step protein labeling, crucial for positron emission tomography (PET) imaging. This development underlines the importance of N-Succinimidyl-S-acetylthiohexanoate in enhancing molecular imaging techniques, which are fundamental in modern diagnostic procedures Kostikov et al., 2012.

Mecanismo De Acción

Target of Action

N-Succinimidyl-S-acetylthiohexanoate (SATA) is primarily used as a protein modification agent . Its primary targets are proteins and other amine-containing molecules .

Mode of Action

SATA introduces thiol groups into protein molecules . It adds sulfhydryl groups in a protected form to proteins and other amine-containing molecules . This modification allows for later reaction with sulfhydryl reactive crosslinkers such as Sulfo-SMCC, Sulfo-MBS, etc .

Result of Action

The result of SATA’s action is the modification of target proteins through the addition of protected sulfhydryl groups . This modification can potentially alter the structure and function of the proteins, leading to changes at the molecular and cellular levels.

Propiedades

IUPAC Name |

S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOBZHVPMJFNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703884 | |

| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyl-S-acetylthiohexanoate | |

CAS RN |

874743-76-7 | |

| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

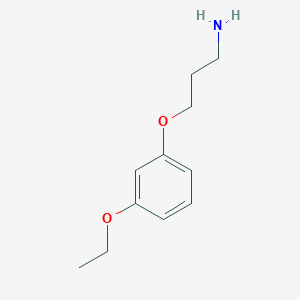

![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)